molecular formula C15H32N2O3S B14367205 3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid CAS No. 90019-01-5

3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid

Cat. No.: B14367205
CAS No.: 90019-01-5
M. Wt: 320.5 g/mol
InChI Key: AUKJBXZFHZIGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids It is characterized by the presence of an octyl-substituted piperazine ring attached to a propane sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid typically involves the reaction of 3-octylpiperazine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a suitable catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine, while alkylation reactions can use alkyl halides.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can engage in π-π stacking and hydrophobic interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Morpholin-4-yl)propane-1-sulfonic acid: This compound contains a morpholine ring instead of a piperazine ring.

    3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: This compound has a hydroxyethyl group attached to the piperazine ring.

Uniqueness

3-(3-Octylpiperazin-1-yl)propane-1-sulfonic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties. This feature enhances its ability to interact with hydrophobic regions of proteins and membranes, making it a valuable tool in biochemical and pharmaceutical research.

Properties

CAS No.

90019-01-5

Molecular Formula

C15H32N2O3S

Molecular Weight

320.5 g/mol

IUPAC Name

3-(3-octylpiperazin-1-yl)propane-1-sulfonic acid

InChI

InChI=1S/C15H32N2O3S/c1-2-3-4-5-6-7-9-15-14-17(12-10-16-15)11-8-13-21(18,19)20/h15-16H,2-14H2,1H3,(H,18,19,20)

InChI Key

AUKJBXZFHZIGED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CN(CCN1)CCCS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.